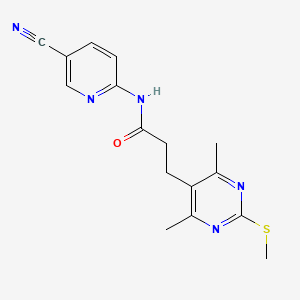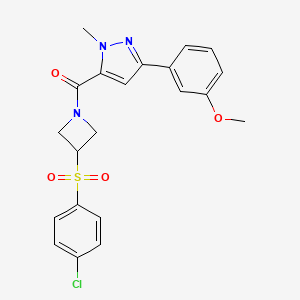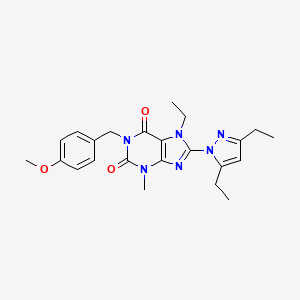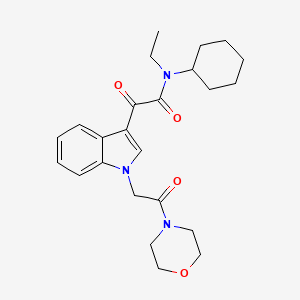![molecular formula C21H21NO3S B2626333 4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-72-4](/img/structure/B2626333.png)
4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4’-methoxy-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a biphenyl core with a methoxy group (-OCH3) and a phenethyl group (-C6H5CH2CH2-) attached to one of the phenyl rings, and a sulfonamide group attached to the other phenyl ring .Chemical Reactions Analysis
Sulfonamides are generally stable compounds. They can undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on synthesizing novel derivatives of sulfonamides, including 4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide, to explore their chemical properties and potential applications. For example, studies have developed methods for synthesizing sulfonamide derivatives with potential bactericidal and fungicidal activities or for applications in materials science, such as proton exchange membranes for fuel cells (F. El-Mariah & E. Nassar, 2008; D. Kim, G. Robertson, & M. Guiver, 2008)(El-Mariah & Nassar, 2008)(Kim, Robertson, & Guiver, 2008).
Antimicrobial and Antifungal Applications
Several studies have synthesized sulfonamide derivatives, including those related to this compound, to evaluate their antimicrobial and antifungal efficacy. These compounds have been tested against various bacterial and fungal strains, showing promising bactericidal and fungicidal properties (N. Siddiqui et al., 2010; Z. Chohan & H. Shad, 2011)(Siddiqui et al., 2010)(Chohan & Shad, 2011).
Applications in Drug Discovery
The structural versatility of sulfonamide derivatives allows for their exploration as potential therapeutic agents. Research includes their use in discovering new treatments for diseases such as Alzheimer's, showcasing significant inhibitory activities against target enzymes (M. Abbasi et al., 2018)(Abbasi et al., 2018).
Anticancer and Antioxidant Potential
Compounds synthesized from sulfonamide derivatives have been evaluated for their anticancer and antioxidant effects, with some showing potent activities against cancer cell lines and exhibiting antioxidant properties (H. Mohamed et al., 2022)(Mohamed et al., 2022).
Enzyme Inhibition
Sulfonamide derivatives have been explored for their role in enzyme inhibition, with potential applications in treating various conditions by targeting specific enzymes. This includes studies on their inhibitory effects on enzymes like carbonic anhydrase, which is significant for various physiological processes (C. Supuran et al., 2013)(Supuran et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-25-20-11-7-18(8-12-20)19-9-13-21(14-10-19)26(23,24)22-16-15-17-5-3-2-4-6-17/h2-14,22H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWITFEIRRISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2626252.png)





![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)

![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2626263.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)

![[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2626273.png)